molecular formula C7H9N5O B11909506 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one CAS No. 23662-77-3

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one

Cat. No.: B11909506
CAS No.: 23662-77-3
M. Wt: 179.18 g/mol
InChI Key: PPWIHBHYUOPBEM-UHFFFAOYSA-N
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Description

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from simpler precursors. Common synthetic routes may include:

    Alkylation: Introduction of methyl groups to the purine ring.

    Amination: Introduction of the amino group at the 2-position.

    Cyclization: Formation of the purine ring structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with nucleic acids and proteins.

    Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Nucleic Acids: Interfering with DNA or RNA processes.

    Enzyme Inhibition: Inhibiting enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base.

    Caffeine: A methylated purine derivative.

    Theobromine: Another methylated purine derivative.

Uniqueness

2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

23662-77-3

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-8,9-dimethyl-1H-purin-6-one

InChI

InChI=1S/C7H9N5O/c1-3-9-4-5(12(3)2)10-7(8)11-6(4)13/h1-2H3,(H3,8,10,11,13)

InChI Key

PPWIHBHYUOPBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)N=C(NC2=O)N

Origin of Product

United States

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